molecular formula C15H12O5 B14589046 9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- CAS No. 61281-23-0

9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl-

Cat. No.: B14589046
CAS No.: 61281-23-0
M. Wt: 272.25 g/mol
InChI Key: GGXGGDLDZSNIET-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthracenone family, characterized by its anthracene backbone with various functional groups attached. The presence of multiple hydroxyl groups and a methyl group makes it a subject of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- typically involves multi-step organic reactions. One common method includes the hydroxylation of 9(10H)-anthracenone followed by methylation. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the correct placement of hydroxyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of anthracenols.

    Substitution: Formation of various substituted anthracenones depending on the reagents used.

Scientific Research Applications

9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,6,8-tetrahydroxy-3-methyl-10H-anthracen-9-one
  • 1,3,4,8-tetrahydroxy-6-methyl-10H-anthracen-9-one

Uniqueness

9(10H)-Anthracenone, 1,3,4,8-tetrahydroxy-6-methyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61281-23-0

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,3,4,8-tetrahydroxy-6-methyl-10H-anthracen-9-one

InChI

InChI=1S/C15H12O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-3,5,16-19H,4H2,1H3

InChI Key

GGXGGDLDZSNIET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C(=C(C=C3O)O)O

Origin of Product

United States

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